2-Hydroxy-7-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-7-methyl-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens. The compound this compound has a unique structure that allows it to exhibit a range of chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methyl-9H-xanthen-9-one can be achieved through several methods:
Condensation of Salicylic Acid with Phenol Derivatives: This classical method involves heating salicylic acid with a phenol derivative in the presence of a dehydrating agent like acetic anhydride.
Aryl Aldehyde with Phenol Derivatives: Another approach involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes under specific conditions.
o-Haloarenecarboxylic Acid with Arynes: This involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often involves optimized versions of the above synthetic routes. The use of catalysts and advanced reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted xanthones, hydroxy derivatives, and quinones.
Scientific Research Applications
2-Hydroxy-7-methyl-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: The compound inhibits the release of pro-inflammatory cytokines and mediators.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound with a similar structure but without the hydroxy and methyl groups.
2-Hydroxyxanthone: Similar structure with a hydroxy group but lacks the methyl group.
7-Methylxanthone: Contains a methyl group but lacks the hydroxy group.
Uniqueness
2-Hydroxy-7-methyl-9H-xanthen-9-one is unique due to the presence of both hydroxy and methyl groups, which enhance its biological activity and chemical reactivity compared to its analogs .
Properties
CAS No. |
57855-39-7 |
---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-hydroxy-7-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O3/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7,15H,1H3 |
InChI Key |
OMGXRNVSCYMTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.